molecular formula C5H11ClF3NO B13500502 4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride

Cat. No.: B13500502
M. Wt: 193.59 g/mol
InChI Key: JLPMJJFCSQGPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H10F3NO It is a derivative of butanamine, where the butane chain is substituted with trifluoromethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,4-trifluoro-2-butanone with methoxyamine hydrochloride in the presence of a base to form the desired amine . The reaction is usually carried out in an organic solvent such as methanol or ethanol at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols .

Scientific Research Applications

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The methoxy group may also play a role in modulating the compound’s overall activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C5H11ClF3NO

Molecular Weight

193.59 g/mol

IUPAC Name

4,4,4-trifluoro-1-methoxybutan-2-amine;hydrochloride

InChI

InChI=1S/C5H10F3NO.ClH/c1-10-3-4(9)2-5(6,7)8;/h4H,2-3,9H2,1H3;1H

InChI Key

JLPMJJFCSQGPIN-UHFFFAOYSA-N

Canonical SMILES

COCC(CC(F)(F)F)N.Cl

Origin of Product

United States

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